molecular formula C8H5ClN2O B182736 2-(3-Chlorophenyl)-1,3,4-oxadiazole CAS No. 5378-33-6

2-(3-Chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B182736
CAS No.: 5378-33-6
M. Wt: 180.59 g/mol
InChI Key: PPPRLXXCIJKANA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block for more complex chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the oxadiazole ring.

Example Reaction:

    Starting Materials: 3-chlorobenzohydrazide, carbon disulfide

    Reagents: Base (e.g., potassium hydroxide), oxidizing agent (e.g., iodine)

    Conditions: Reflux in ethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other reactive species.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential as a bioactive molecule in various biological assays.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-1,3,4-oxadiazole
  • 2-(3-Bromophenyl)-1,3,4-oxadiazole

Uniqueness

2-(3-Chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other oxadiazole derivatives.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPRLXXCIJKANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640672
Record name 2-(3-Chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-33-6
Record name 2-(3-Chlorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5378-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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